

5-Cyano-2-picoline: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Cyano-2-picoline

Cat. No.: B057721

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for **5-Cyano-2-picoline** (also known as 6-Methylnicotinonitrile). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting. This document compiles data from various safety data sheets and outlines standardized experimental protocols for assessing key safety parameters.

Chemical Identification and Physical Properties

5-Cyano-2-picoline is a substituted pyridine derivative. Its chemical structure features a pyridine ring with a methyl group at the 2-position and a cyano group at the 5-position.

Property	Value	Reference
Synonyms	6-Methylnicotinonitrile, 2-Methyl-5-cyanopyridine	--INVALID-LINK--
CAS Number	3222-48-8	--INVALID-LINK--
Molecular Formula	C ₇ H ₆ N ₂	--INVALID-LINK--
Molecular Weight	118.14 g/mol	--INVALID-LINK--
Appearance	Brown crystalline powder	--INVALID-LINK--
Melting Point	81-87 °C	--INVALID-LINK--
Storage Temperature	0-8°C	--INVALID-LINK--

Hazard Identification and Classification

5-Cyano-2-picoline is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard Class	GHS Classification	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure	Category 3	H335: May cause respiratory irritation

Note: Classifications are based on available data for **5-Cyano-2-picoline** and structurally similar compounds.

Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key toxicological and physical hazard assessments, based on internationally recognized guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the toxicity of a substance when administered orally in a stepwise procedure.

Principle: A small group of animals is dosed at a defined level. The outcome (mortality or survival) determines the next dosing step. This procedure allows for classification of the substance with a minimal number of animals.

Methodology:

- **Animal Selection:** Healthy, young adult rats of a single sex (typically females) are used.
- **Housing and Feeding:** Animals are housed in appropriate conditions with standard diet and water ad libitum. They are fasted prior to dosing.
- **Dose Preparation:** The test substance is typically administered via gavage in a suitable vehicle.
- **Dosing Procedure:**
 - A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.
 - If no mortality occurs, a higher dose is given to another group.
 - If mortality occurs, a lower dose is administered to the next group.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation or corrosion is assessed at specific intervals.

Methodology:

- **Animal Selection:** A single healthy young adult albino rabbit is used for the initial test.
- **Test Area Preparation:** The fur is clipped from the dorsal area of the trunk of the animal.
- **Application of Test Substance:** A small amount (0.5 g for solids) of the test substance is applied to a small area of skin and covered with a gauze patch.
- **Exposure Duration:** The exposure period is typically 4 hours.
- **Observations:** After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after application.
- **Scoring:** The degree of skin reaction is rated according to a numerical scoring system.

Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

Methodology:

- **Animal Selection:** A single healthy young adult albino rabbit is used.
- **Application:** A small amount of the substance is instilled into the conjunctival sac of one eye.
- **Observations:** The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
- **Scoring:** The ocular lesions are scored according to a standardized system.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

Principle: A sample of the substance is heated in a controlled manner, and an ignition source is periodically applied to the vapor above the liquid surface.

Methodology (Closed-Cup Method):

- **Apparatus:** A standardized closed-cup flash point tester is used.
- **Procedure:**
 - The sample is placed in the test cup and the lid is closed.
 - The sample is heated at a slow, constant rate.
 - At specified temperature intervals, an ignition source is introduced into the vapor space.
 - The flash point is the temperature at which a flash is observed.

Autoignition Temperature Determination

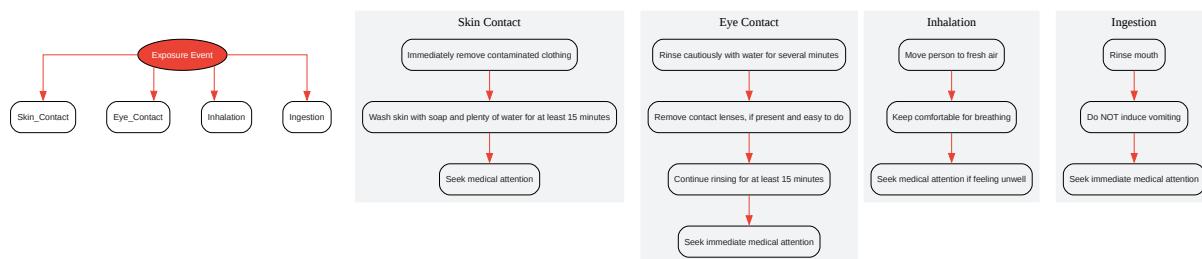
The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Principle: A small quantity of the substance is introduced into a heated flask, and the temperature at which ignition occurs is observed.

Methodology (ASTM E659):

- **Apparatus:** A heated, round-bottomed flask of a specified volume is used.
- **Procedure:**
 - The flask is heated to a known, uniform temperature.
 - A small, measured amount of the sample is injected into the flask.
 - The time to ignition and the temperature are recorded.

- The test is repeated at different temperatures and sample concentrations to determine the lowest autoignition temperature.


Handling Precautions and Personal Protective Equipment (PPE)

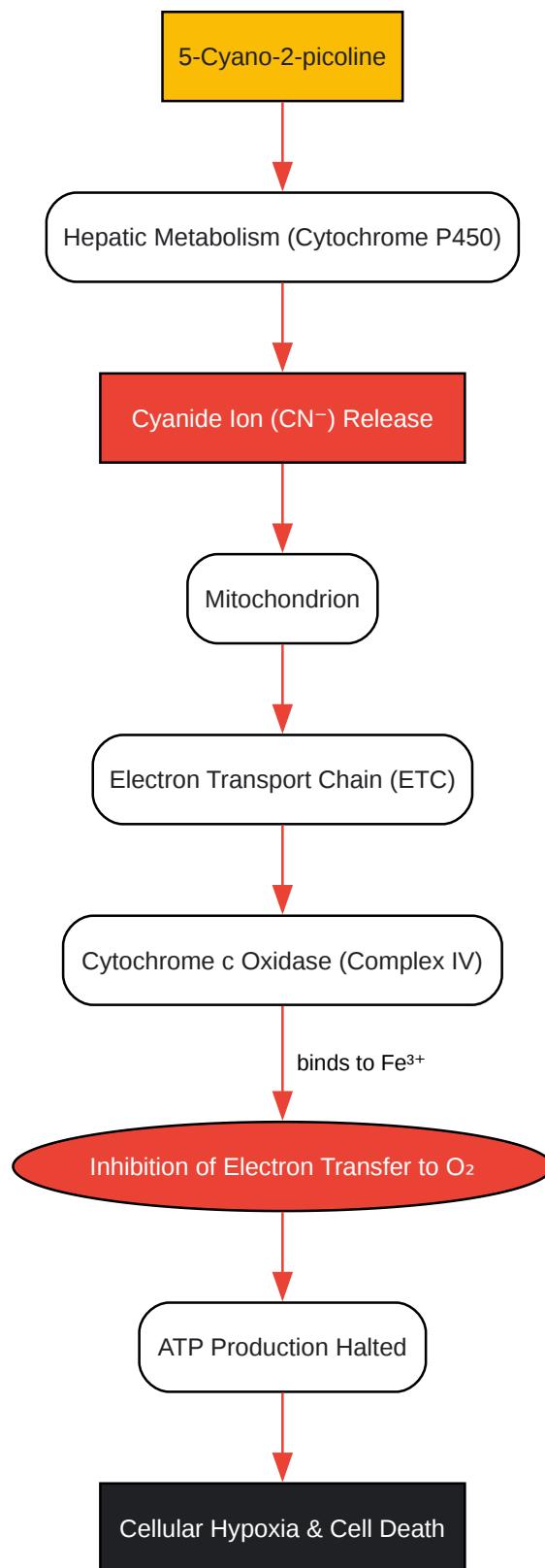
Safe handling of **5-Cyano-2-picoline** requires strict adherence to safety protocols to minimize exposure risk.

*Figure 1. Recommended workflow for handling **5-Cyano-2-picoline**.*

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

[Click to download full resolution via product page](#)


Figure 2. First aid measures for different routes of exposure.

Toxicological Information and Potential Signaling Pathways

The toxicity of **5-Cyano-2-picoline** is associated with its cyano group. While specific studies on this compound are limited, the general mechanism of toxicity for nitriles involves metabolic conversion to cyanide.

Mechanism of Toxicity: Many nitriles can be metabolized by cytochrome P450 enzymes in the liver, leading to the release of a cyanide ion (CN^-).^[1] This cyanide ion is a potent inhibitor of cellular respiration.

Signaling Pathway of Cyanide Toxicity: Cyanide primarily targets the mitochondrial electron transport chain. It binds to the ferric iron (Fe^{3+}) in cytochrome c oxidase (Complex IV), inhibiting its function.^{[2][3]} This blockage prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP. The resulting cellular hypoxia leads to rapid cell death.

[Click to download full resolution via product page](#)

Figure 3. Inferred toxicological pathway of 5-Cyano-2-picoline.

Stability and Reactivity

- Chemical Stability: Stable under recommended storage conditions.
- Conditions to Avoid: Heat, flames, and sparks.
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
- Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.

Disposal Considerations

Dispose of **5-Cyano-2-picoline** and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

This guide provides a summary of the available safety information and general handling precautions for **5-Cyano-2-picoline**. It is essential for all users to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and to conduct a thorough risk assessment for their specific experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanide and Cyanogenic Compounds-Toxicity, Molecular Targets, and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Cyano-2-picoline: A Technical Safety and Handling Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b057721#5-cyano-2-picoline-safety-data-sheet-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com